molecular formula C20H34O B102583 3-ETHENYL-3,4A,7,7,10A-PENTAMETHYL-OCTAHYDRO-1H-NAPHTHO[2,1-B]PYRAN CAS No. 19123-29-6

3-ETHENYL-3,4A,7,7,10A-PENTAMETHYL-OCTAHYDRO-1H-NAPHTHO[2,1-B]PYRAN

Cat. No.: B102583
CAS No.: 19123-29-6
M. Wt: 290.5 g/mol
InChI Key: IGGWKHQYMAJOHK-UHFFFAOYSA-N
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Description

3-ETHENYL-3,4A,7,7,10A-PENTAMETHYL-OCTAHYDRO-1H-NAPHTHO[2,1-B]PYRAN is a complex organic compound with the molecular formula C20H34O It is known for its unique structure, which includes multiple methyl groups and a benzochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHENYL-3,4A,7,7,10A-PENTAMETHYL-OCTAHYDRO-1H-NAPHTHO[2,1-B]PYRAN typically involves multiple steps, including the formation of the benzochromene core and the addition of the ethenyl and methyl groups. One common method involves the cyclization of a suitable precursor, followed by the introduction of the ethenyl group through a vinylation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-ETHENYL-3,4A,7,7,10A-PENTAMETHYL-OCTAHYDRO-1H-NAPHTHO[2,1-B]PYRAN can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group or reduce other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions can vary widely, from room temperature to elevated temperatures, and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or alcohols, while reduction can produce ethyl derivatives

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Research has explored its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate certain biological pathways or target specific enzymes.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3-ETHENYL-3,4A,7,7,10A-PENTAMETHYL-OCTAHYDRO-1H-NAPHTHO[2,1-B]PYRAN exerts its effects is complex and involves multiple molecular targets and pathways. It can interact with various enzymes and receptors, modulating their activity and leading to changes in cellular processes. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress, while its anti-inflammatory effects could be mediated through the inhibition of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-5-ol: This compound has an additional hydroxyl group, which can alter its chemical properties and reactivity.

    3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-8-yl formate: The formate ester derivative has different solubility and stability characteristics.

Uniqueness

What sets 3-ETHENYL-3,4A,7,7,10A-PENTAMETHYL-OCTAHYDRO-1H-NAPHTHO[2,1-B]PYRAN apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

19123-29-6

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene

InChI

InChI=1S/C20H34O/c1-7-18(4)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)21-18/h7,15-16H,1,8-14H2,2-6H3

InChI Key

IGGWKHQYMAJOHK-UHFFFAOYSA-N

SMILES

CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C

Synonyms

3-Ethenyldodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-ETHENYL-3,4A,7,7,10A-PENTAMETHYL-OCTAHYDRO-1H-NAPHTHO[2,1-B]PYRAN
Reactant of Route 2
3-ETHENYL-3,4A,7,7,10A-PENTAMETHYL-OCTAHYDRO-1H-NAPHTHO[2,1-B]PYRAN
Reactant of Route 3
3-ETHENYL-3,4A,7,7,10A-PENTAMETHYL-OCTAHYDRO-1H-NAPHTHO[2,1-B]PYRAN
Reactant of Route 4
3-ETHENYL-3,4A,7,7,10A-PENTAMETHYL-OCTAHYDRO-1H-NAPHTHO[2,1-B]PYRAN
Reactant of Route 5
3-ETHENYL-3,4A,7,7,10A-PENTAMETHYL-OCTAHYDRO-1H-NAPHTHO[2,1-B]PYRAN
Reactant of Route 6
3-ETHENYL-3,4A,7,7,10A-PENTAMETHYL-OCTAHYDRO-1H-NAPHTHO[2,1-B]PYRAN

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